2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, Chloroform-d): Key signals include a singlet at δ 9.54 ppm (indole NH), multiplet resonances for the piperidine ring (δ 1.40–2.80 ppm), and a triplet at δ 4.30 ppm for the ester-linked ethyl group. The aromatic indole protons appear as a series of doublets and multiplets between δ 7.25–7.46 ppm.
- ¹³C NMR : Peaks at δ 167.8 ppm (ester carbonyl), 136.2 ppm (indole C3), and 54.1 ppm (piperidine C2) confirm the connectivity.
Infrared (IR) Spectroscopy
Prominent IR absorptions include:
- ν(C=O) : 1720 cm⁻¹ (ester carbonyl stretch)
- ν(N-H) : 3400 cm⁻¹ (indole NH stretch)
- ν(C-N) : 1240 cm⁻¹ (piperidine C-N vibration).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the free base shows a molecular ion peak at m/z 272.152 ([M+H]⁺), consistent with the molecular formula C₁₆H₂₀N₂O₂. The hydrochloride salt exhibits a dominant ion at m/z 308.129 ([M+H]⁺), corroborating the addition of HCl.
Comparative Analysis of Free Base vs. Hydrochloride Salt Forms
The free base and hydrochloride salt differ significantly in physicochemical properties:
The hydrochloride salt’s improved aqueous solubility stems from ionic dissociation, making it preferable for biological studies. Crystallographic stability is attributed to chloride-mediated hydrogen bonding networks, as observed in analogous compounds.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15/h2-3,6-7,12,17H,1,4-5,8-11H2 |
InChI Key |
YGKPIROTKVQCCU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32 |
Synonyms |
(1-piperidinyl)ethyl 1H-indole-3-carboxylate SB 203186 SB-203186 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The alkylation of 3-(2-bromoethyl)indole with piperidin-4-one monohydrate hydrochloride in acetonitrile under reflux forms the piperidine-ethyl-indole backbone. Potassium carbonate acts as a base, while potassium iodide facilitates bromide displacement via an SN2 mechanism .
Reaction equation:
Optimization and Yield
-
Solvent: Acetonitrile enables polar aprotic conditions ideal for SN2 reactions.
-
Temperature: Reflux at 82°C for 12 hours ensures complete conversion.
-
Yield: 70% after column chromatography (hexane:acetone = 3:1).
Table 1: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 3-(2-Bromoethyl)indole |
| Nucleophile | Piperidin-4-one |
| Base | KCO |
| Catalyst | KI |
| Solvent | CHCN |
| Temperature | Reflux (82°C) |
| Time | 12 hours |
| Purification | Column chromatography |
| Yield | 70% |
Carbodiimide-Mediated Esterification
Activation of Indole-3-Carboxylic Acid
Indole-3-carboxylic acid is activated using ethyl chloroformate in the presence of triethylamine (EtN) and 4-dimethylaminopyridine (DMAP). The acyl chloride intermediate reacts with 2-(piperidin-1-yl)ethanol to form the target ester.
Reaction equation:
Reaction Optimization
-
Coupling agent: Ethyl chloroformate avoids racemization common with DCC.
-
Solvent: Dichloromethane (CHCl) provides inert conditions.
Table 2: Esterification Reaction Parameters
| Parameter | Value |
|---|---|
| Carboxylic acid | Indole-3-carboxylic acid |
| Alcohol | 2-(Piperidin-1-yl)ethanol |
| Activator | Ethyl chloroformate |
| Base | EtN |
| Catalyst | DMAP |
| Solvent | CHCl |
| Temperature | Room temperature |
| Time | 24 hours |
| Purification | Column chromatography |
| Yield | 89% |
Analytical Validation and Characterization
Spectroscopic Data
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Cost | Complexity | Scalability |
|---|---|---|---|---|
| Alkylation | 70% | Low | Moderate | High |
| Carbodiimide coupling | 89% | High | Low | Moderate |
| Radical cyclization | 25% | Very high | High | Low |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
SB 203186 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole ring and the piperidine moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can modify the functional groups on the indole ring .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound is structurally related to indole derivatives, which are known for their diverse biological activities. Indole-based compounds have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties. Specifically, 2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate has shown promise as a lead compound in the development of new therapeutic agents.
Antiproliferative Activity
Recent studies have indicated that indole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound with a piperidinyl moiety demonstrated a GI50 value of 29 nM against pancreatic cancer cells (Panc-1), outperforming established drugs like erlotinib . This suggests that this compound may possess similar or enhanced antiproliferative properties, warranting further investigation.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with indole scaffolds often act on multiple pathways involved in cell proliferation and apoptosis.
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology. Its structural similarities to other biologically active compounds suggest possible applications in treating cardiovascular diseases and neurological disorders.
Cardiovascular Applications
Indole derivatives have been explored for their anti-thrombotic properties. For example, related compounds have shown effectiveness as platelet antiaggregants, which could be beneficial in preventing thromboembolic diseases . The potential application of this compound in this domain could lead to new treatments for conditions like myocardial infarction and stroke.
Neurological Applications
Given the piperidine moiety's known effects on the central nervous system, there is potential for this compound to be investigated as a treatment for neurological disorders such as anxiety or depression. Its ability to modulate neurotransmitter systems could provide a basis for developing novel antidepressants or anxiolytics.
Mechanism of Action
SB 203186 exerts its effects by competitively binding to the 5-HT4 receptor, thereby blocking the action of serotonin. This inhibition prevents the positive chronotropic effects of serotonin on cardiac tissue, which can be beneficial in conditions where excessive cardiac stimulation is undesirable. The molecular targets include the 5-HT4 receptors located in the heart and gastrointestinal tract .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- LogP : 3.55 (indicative of moderate lipophilicity)
- Polar Surface Area (PSA) : 45.33 Ų
- Boiling Point : 457.8°C
- Solubility : 10 mg/mL in water
- Density: Not experimentally determined .
Structural Features :
The compound consists of an indole core substituted with a carboxylate ester group at position 2. The ester side chain includes a piperidine ring linked via an ethyl spacer. The hydrochloride salt enhances solubility for pharmacological applications .
Comparison with Structurally Related Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Structural Diversity :
- Indole Substitution : The target compound and analogs vary in substitution positions (indole-2-carboxamide vs. indole-3-carboxylate), affecting electronic distribution and binding interactions.
- Side Chain Modifications : Piperidine-linked chains differ in functional groups (e.g., sulfonamide in , carboxamide in ), altering hydrogen-bonding capacity and solubility.
Physicochemical Properties :
- Lipophilicity : The target compound’s LogP (3.55) suggests moderate lipophilicity, suitable for blood-brain barrier penetration. Analogs with sulfonamide or carbamoyl groups (e.g., ) may exhibit higher polarity.
- Polar Surface Area (PSA) : The target’s PSA (45.33 Ų) is lower than the methylsulfonyl analog (94.74 Ų), indicating better membrane permeability .
Synthetic and Crystallographic Insights :
- Synthetic Yields : Carboxamide derivatives (e.g., ) show moderate yields (31.9%), while ester derivatives (e.g., ) require multi-step syntheses with Pd catalysis.
- Crystal Packing : Hydrogen bonding and dihedral angles (e.g., 83.17° between indole and phenyl rings in ) influence stability and formulation .
Biological Relevance :
- The target compound (SB 203186 HCl) is linked to kinase inhibition, inferred from aliases like "MAPK inhibitor" .
- Sulfonamide-containing analogs (e.g., ) are designed for selective kinase modulation, leveraging sulfonamide’s hydrogen-bonding capacity .
Methodological Considerations
- Structure Validation : Tools like SHELX (for crystallography ) and structure-validation protocols ensure accuracy in reported molecular geometries.
- Hydrogen-Bond Analysis: Graph set analysis (e.g., Etter’s rules ) explains aggregation patterns in analogs with multiple hydrogen-bond donors/acceptors.
Biological Activity
The compound 2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate is a derivative of indole, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features an indole core substituted at the 3-position with a carboxylate group and linked to a piperidine moiety. This structural configuration is crucial for its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of indole, including those with piperidine substitutions, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of 5-chloro-indole-2-carboxylate derivatives were synthesized, with one compound showing a GI50 value of 29 nM against pancreatic cancer cells (Panc-1), outperforming the reference drug erlotinib (GI50 = 33 nM) .
The mechanism underlying the antiproliferative activity of these compounds often involves inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR). The m-piperidinyl derivative exhibited an IC50 value of 68 nM in EGFR inhibition assays, indicating its potential as an effective therapeutic agent .
Structure-Activity Relationships (SAR)
SAR studies have revealed that modifications to the indole and piperidine moieties significantly affect biological activity. For instance, substituents at the C5 position of the indole ring and variations in the piperidine structure lead to different potencies at the CB1 receptor, which is involved in various physiological processes .
Key Findings from SAR Studies
- Substituents : The presence of halogens (Cl or F) at specific positions on the indole ring enhances potency.
- Piperidine Variants : The position of the piperidine substitution (meta vs para) influences binding affinity and efficacy against target receptors .
Case Study 1: Cancer Cell Lines
A study evaluated various indole derivatives for their antiproliferative effects against multiple cancer cell lines. The compound 3e demonstrated superior activity against breast (MCF-7) and epithelial (A-549) cancer cell lines, suggesting broad-spectrum anticancer potential .
Case Study 2: Neuroprotective Effects
Another investigation into indole derivatives indicated neuroprotective properties, particularly in models of neurodegeneration. Compounds were shown to inhibit GSK-3β, a kinase involved in neurodegenerative diseases, with some derivatives demonstrating nanomolar potency .
Q & A
Q. What are the established synthetic routes for 2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate?
The synthesis typically involves multi-step reactions, starting with indole-3-carboxylic acid derivatives. For example:
- Step 1 : Esterification of indole-3-carboxylic acid with ethanol or ethyl chloroformate to form the ethyl ester.
- Step 2 : Introduction of the piperidinyl group via nucleophilic substitution or coupling reactions. Reagents like piperidine derivatives and catalysts (e.g., Lewis acids) are employed under reflux conditions in solvents such as ethanol or dichloromethane .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the compound characterized for structural integrity and purity?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via proton and carbon-13 signals.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
- Melting Point Analysis : Assesses crystallinity and consistency with literature values .
Q. What safety protocols are recommended for handling this compound?
While specific hazard data for this compound is limited, general precautions for piperidine-containing compounds apply:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Store at -20°C in airtight containers to prevent degradation .
Q. How can solubility and stability be optimized for experimental use?
Q. What are the key structural features influencing its reactivity?
The indole core provides aromaticity and hydrogen-bonding capacity, while the piperidinyl ethyl group introduces steric bulk and basicity. These features influence interactions with biological targets and synthetic intermediates .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
Comparative studies of analogs (e.g., halogenated indoles or piperidine-substituted derivatives) show that:
- Electron-withdrawing groups (e.g., halogens) on the indole ring enhance binding to enzymes like kinases.
- Piperidine substitution patterns modulate lipophilicity and membrane permeability .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity Variability : Ensure >97% purity via HPLC and validate with COA (Certificate of Analysis) .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls. Cross-reference with orthogonal assays (e.g., enzymatic vs. cellular) .
Q. How can computational modeling predict interactions with biological targets?
- Docking Studies : Use software like AutoDock to simulate binding to receptors (e.g., serotonin receptors).
- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with activity data .
Q. What advanced techniques elucidate reaction mechanisms in its synthesis?
Q. How does the compound’s stability under varying pH conditions impact pharmacokinetic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
